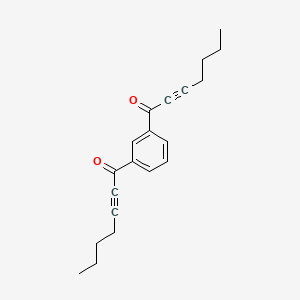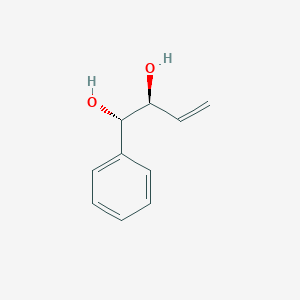
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is a chiral organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a phenyl group attached to the first carbon and hydroxyl groups on the first and second carbons of a butene chain. The (1S,2S) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 1-phenyl-1,3-butadiene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent in the presence of a chiral ligand to ensure the desired stereochemistry. The reaction conditions often include a solvent such as tert-butyl alcohol and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the dihydroxylation process.
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- may involve continuous flow processes to enhance efficiency and yield. For example, a biobased continuous flow strategy can be employed, where erythritol undergoes deoxydehydration (DODH) to produce 3-butene-1,2-diol, which is then further functionalized to introduce the phenyl group and achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of phenylbutane-1,2-dione.
Reduction: Formation of 1-phenylbutane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Butene-1,2-diol: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-1,2-ethanediol: Similar structure but lacks the double bond, affecting its chemical behavior.
1-Phenyl-1,3-butadiene: Precursor in the synthesis but lacks hydroxyl groups.
Uniqueness
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups. This combination imparts distinct reactivity and interactions, making it valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
CAS No. |
202589-95-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(1S,2S)-1-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-12H,1H2/t9-,10-/m0/s1 |
InChI Key |
WIVMOHUVHFHFLN-UWVGGRQHSA-N |
Isomeric SMILES |
C=C[C@@H]([C@H](C1=CC=CC=C1)O)O |
Canonical SMILES |
C=CC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
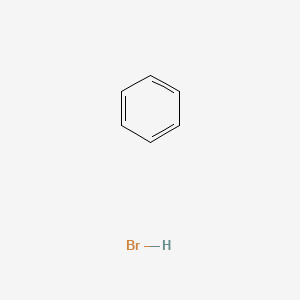
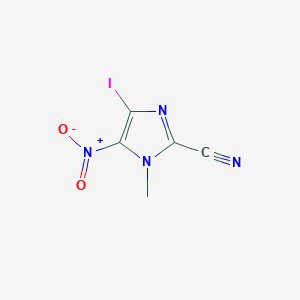
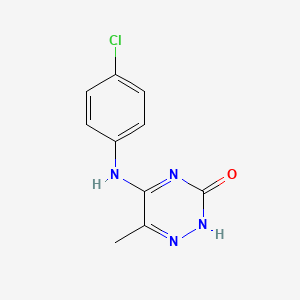
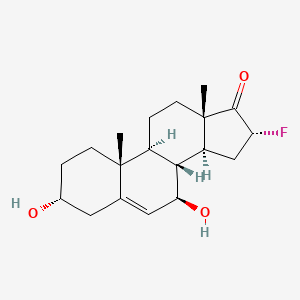
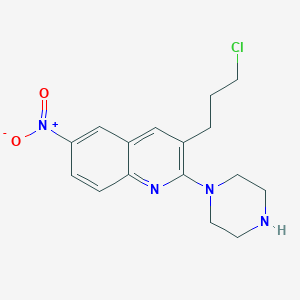
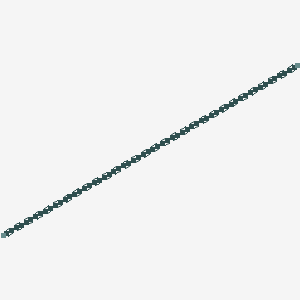

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

